

# Turofexorate Isopropyl (FXR-450): An In-Depth Pharmacological Profile

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## Compound of Interest

Compound Name: *Turofexorate Isopropyl*

Cat. No.: *B1683278*

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## Abstract

**Turofexorate Isopropyl**, also known as FXR-450 and WAY-362450, is a potent, selective, and orally bioavailable non-steroidal agonist of the Farnesoid X Receptor (FXR). As a member of the nuclear receptor superfamily, FXR is a critical regulator of bile acid, lipid, and glucose homeostasis. **Turofexorate Isopropyl** has demonstrated significant therapeutic potential in preclinical models of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and atherosclerosis. This technical guide provides a comprehensive overview of the pharmacology of **Turofexorate Isopropyl**, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available preclinical data. The development of **Turofexorate Isopropyl** was discontinued after Phase 1 clinical trials; the precise reasons for this discontinuation have not been publicly disclosed.

## Introduction

The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for a range of metabolic and inflammatory disorders. FXR is highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.<sup>[1][2]</sup> Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.<sup>[1][3]</sup> This signaling cascade plays a pivotal role in regulating the synthesis and enterohepatic

circulation of bile acids, as well as influencing lipid and glucose metabolism and inflammatory responses.<sup>[2]</sup><sup>[4]</sup>

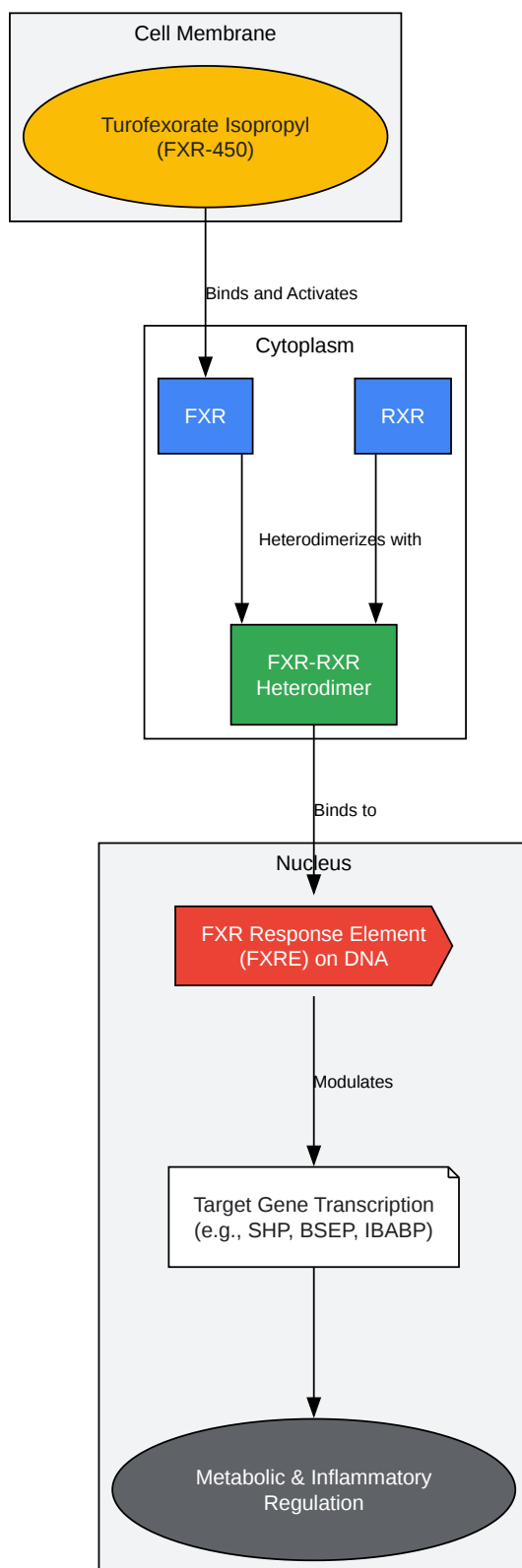
**Turofexorate Isopropyl** was developed as a synthetic, non-steroidal FXR agonist with high potency and selectivity, aiming to harness the therapeutic benefits of FXR activation while potentially mitigating the side effects associated with steroidal FXR agonists.<sup>[5]</sup>

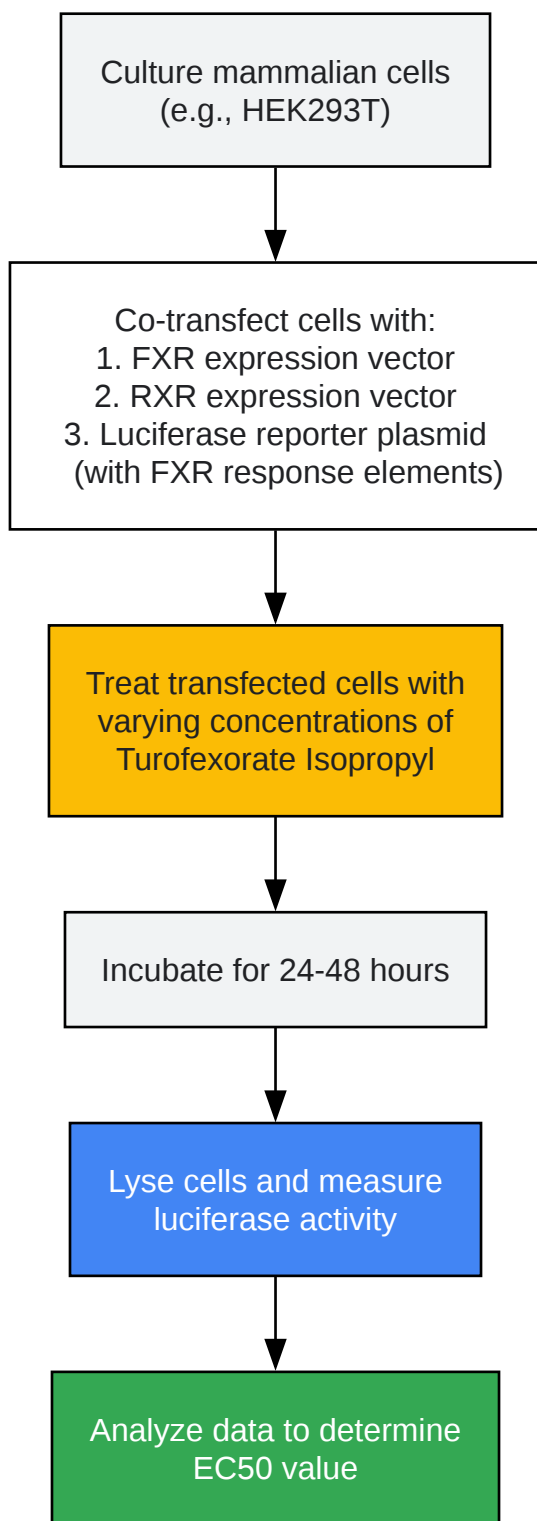
## Mechanism of Action

**Turofexorate Isopropyl** is a direct agonist of the Farnesoid X Receptor. By binding to the ligand-binding domain of FXR, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of downstream transcriptional events.<sup>[3]</sup>

## Signaling Pathway

The activation of FXR by **Turofexorate Isopropyl** initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic and inflammatory processes. A key downstream target is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 $\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.<sup>[1]</sup> This negative feedback loop is central to the regulation of bile acid homeostasis.





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